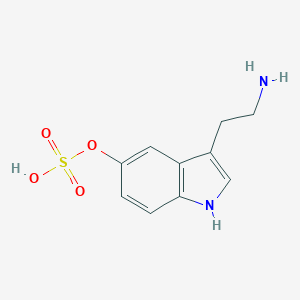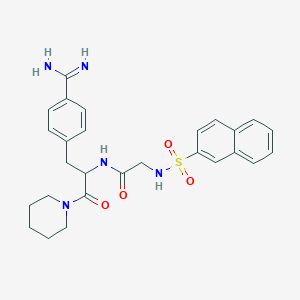
(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
Overview
Description
(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene (also known as (E)-TMC) is a cyclic organic compound that has been used in a variety of scientific applications. It is a key ingredient in the synthesis of a wide range of compounds, including pharmaceuticals and other specialty chemicals. Its unique structure and properties make it a valuable tool for scientists and researchers.
Scientific Research Applications
Medicine
In the medical field, this compound may be utilized in proteomics research. Proteomics is the large-scale study of proteins, and this compound could be involved in the synthesis of markers or probes used to detect the presence of specific proteins in biological samples .
Agriculture
Agricultural research could benefit from the use of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene in the synthesis of pheromones or other compounds that attract or repel insects, aiding in pest control strategies .
Materials Science
In materials science, this compound might be a precursor or a monomer in the synthesis of novel polymers with unique properties, such as increased resilience or biodegradability, which could have various applications ranging from packaging to construction materials .
Environmental Science
Environmental scientists could explore the use of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene in the development of eco-friendly herbicides or pesticides. Its structure could be modified to target specific weeds or pests without harming beneficial organisms .
Energy Production
This compound could be investigated for its potential use in the energy sector, particularly in the development of organic photovoltaic cells. Its molecular structure might be optimized to improve the efficiency of light absorption and conversion into electrical energy .
Chemical Synthesis
(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene could serve as a building block in the synthesis of complex organic molecules. Its reactive triple bond makes it a versatile intermediate for various chemical reactions used in creating pharmaceuticals, dyes, and fragrances .
Biomedical Science
Lastly, this compound’s applications in biomedical science could include its use as a contrast agent in imaging techniques or as a component in drug delivery systems, where it could be engineered to carry therapeutic agents to specific sites within the body .
properties
IUPAC Name |
2-[(E)-but-1-en-3-ynyl]-1,3,3-trimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h1,6,9H,7-8,10H2,2-4H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYASLQYJBYEUET-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of converting methyl ketones to terminal alkynes, as demonstrated with (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene?
A1: While the abstract itself doesn't delve into the specific applications of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, the conversion of methyl ketones to terminal alkynes represents a valuable tool in organic synthesis. Terminal alkynes are highly versatile functional groups that can be further transformed into a wide variety of other compounds []. This makes them valuable building blocks for complex molecules, including pharmaceuticals, polymers, and other materials. By showcasing the successful synthesis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, the research highlights a potential pathway for accessing similar compounds with potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



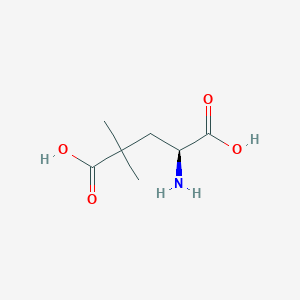
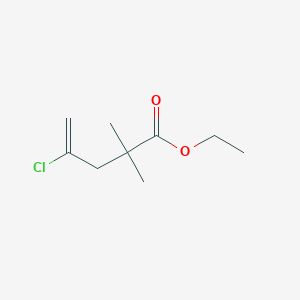
![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)

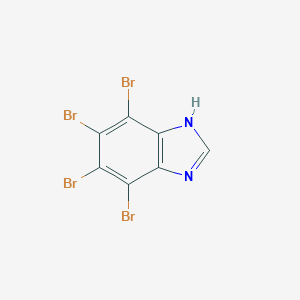
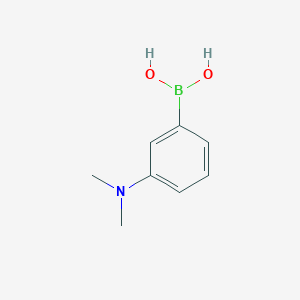


![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)
![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)
